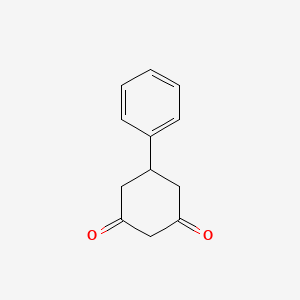

5-Phenylcyclohexane-1,3-dione

説明

Contextual Significance of Cyclohexane-1,3-dione Frameworks in Organic Chemistry

Cyclohexane-1,3-dione and its derivatives are crucial precursors in synthetic organic chemistry. researchgate.net They serve as versatile intermediates for the synthesis of a wide array of biologically active natural products, pharmaceuticals, and heterocyclic compounds. researchgate.netresearchgate.net The significance of this framework stems from the presence of a highly active methylene (B1212753) group and two carbonyl groups, which allows for a variety of chemical transformations. researchgate.net

These frameworks are foundational in the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. google.com For instance, they are known for their use in preparing compounds with herbicidal and anti-inflammatory activities. google.com The reactivity of the dione (B5365651) structure allows for its use in the synthesis of various six-membered nitrogen-containing heterocycles through reactions with aldehydes, amines, and other reagents. researchgate.net Furthermore, derivatives of cyclohexane-1,3-dione are key building blocks for creating substituted aromatic compounds. google.com

Distinctive Role of 5-Phenyl Substitution in Cyclohexanedione Reactivity and Applications

The introduction of a phenyl group at the 5-position of the cyclohexane-1,3-dione ring significantly influences the molecule's chemical and biological properties. This substitution can alter the steric and electronic environment of the dione, thereby affecting its reactivity in various chemical reactions. cymitquimica.com For example, the phenyl group can influence the acidity of the methylene protons and the susceptibility of the carbonyl groups to nucleophilic attack.

The presence of the phenyl substituent has been a key area of investigation in structure-activity relationship studies. Modifications to the phenyl ring, such as the addition of other substituents, can further modulate the compound's biological profile, leading to the development of derivatives with enhanced or specific activities. In some reactions, the 5-phenyl substitution has been observed to affect reaction yields, although the effect can be subtle. beilstein-journals.org For instance, in the synthesis of certain spirooxindoles, 5-phenyl-1,3-cyclohexanedione gave a slightly lower yield compared to its 5,5-dimethyl counterpart. beilstein-journals.org

Overview of Key Research Areas Pertaining to 5-Phenylcyclohexane-1,3-dione

Research on this compound is multifaceted, spanning several key areas of organic and medicinal chemistry. A primary focus is its application as a building block in the synthesis of more complex molecules. ontosight.ai It is used in the preparation of various heterocyclic compounds, such as hexahydrobenzo[a]phenanthridin-4-one derivatives, benzophenanthridine derivatives, and 2H-pyrans. sigmaaldrich.comchemicalbook.com

Another significant area of research involves the investigation of the biological activities of this compound and its derivatives. ontosight.ai Studies have explored its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The compound and its derivatives are also of interest for their potential to inhibit certain enzymes, which could lead to the development of new therapeutic agents. ontosight.ai For example, it is a precursor in the synthesis of compounds that are studied for their interaction with biological targets like proteins. ontosight.aismolecule.com

Furthermore, the compound is utilized in the study of reaction mechanisms and in the development of novel synthetic methodologies. smolecule.com Its reaction with other organic molecules, such as N-substituted isatins, has been investigated to expand the diversity of complex chemical structures. beilstein-journals.orgchemicalbook.com

Research Scope and Objectives in the Investigation of this compound Chemistry

The primary research objectives in the study of this compound chemistry are centered on leveraging its unique structural features for the creation of novel and functional molecules. A key goal is the development of efficient and regioselective synthetic routes to complex organic compounds, using this compound as a starting material or key intermediate. google.comacs.org

A significant aspect of the research is the exploration of its potential in medicinal chemistry. This includes the synthesis of new derivatives and the systematic evaluation of their biological activities to identify lead compounds for drug discovery. smolecule.comontosight.ai Understanding the structure-activity relationships of these derivatives is a crucial objective in designing molecules with improved therapeutic potential.

The investigation also aims to expand the synthetic utility of the cyclohexane-1,3-dione framework by exploring its reactivity under various catalytic and non-catalytic conditions. researchgate.netresearchgate.net This includes its use in multicomponent reactions to build molecular complexity in a single step. researchgate.netresearchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | ontosight.aicymitquimica.com |

| Molecular Weight | 188.23 g/mol | ontosight.aicymitquimica.com |

| CAS Number | 493-72-1 | ontosight.ai |

| Appearance | White to cream to yellow to orange powder | cymitquimica.com |

| Melting Point | 188 °C (lit.) | sigmaaldrich.com |

| Purity | 96-98% | sigmaaldrich.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPYKNLSSLIIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876772 | |

| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-72-1 | |

| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Preparations of 5 Phenylcyclohexane 1,3 Dione

Established Synthetic Pathways for 5-Phenylcyclohexane-1,3-dione

Cyclization Reactions from Acyclic Precursors

The formation of the this compound ring system can be achieved through the cyclization of acyclic precursors. One documented approach involves a multi-step process starting with the condensation of a benzaldehyde (B42025) derivative with a malonic acid ester. This is followed by a subsequent condensation with an acetoacetic acid ester to yield the target dione (B5365651). This pathway allows for the construction of the substituted cyclohexane (B81311) ring from linear starting materials. google.com

Condensation-Based Synthetic Routes

Condensation reactions represent a common and versatile strategy for synthesizing this compound and its derivatives. These reactions typically involve the combination of a dicarbonyl compound with an aldehyde. For instance, this compound can be prepared through the condensation of cyclohexane-1,3-dione with benzaldehyde. ontosight.ai This method is often employed for its straightforwardness and the availability of the starting materials.

Furthermore, this compound itself serves as a versatile precursor in further condensation reactions. It is used in the synthesis of more complex structures like hexahydrobenzo[a]phenanthridin-4-one derivatives through condensation with N-arylmethylene-2-naphthylamines. alfachemic.comsigmaaldrich.comchemicalbook.com It also participates in one-pot, three-component cyclocondensation reactions with N-substituted 2-amino-4-cyanopyrroles and various aldehydes to form carbocyclic fused 7-azaindoles. nih.govscilit.com Another example is its use in the Knoevenagel and Michael reaction with aromatic aldehydes, followed by cyclization, to produce xanthene derivatives. researchgate.net

Regiospecific Synthesis Approaches

Regiospecific control is crucial in the synthesis of asymmetrically substituted cyclic compounds. For this compound, a regiospecific synthesis method has been noted, highlighting the importance of controlling the position of the phenyl group on the cyclohexane ring. biosynth.com One such method involves the reaction of biphenyl (B1667301) with trifluoroacetic acid in the presence of a sodium hydroxide (B78521) solution, followed by chromatography to isolate the product. biosynth.com

Advanced Synthetic Techniques and Optimization

In recent years, the focus has shifted towards developing more efficient and sustainable synthetic methods. These advanced techniques aim to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. While specific examples for the direct synthesis of this compound are not extensively detailed, the synthesis of its derivatives has benefited from this technology. For instance, the condensation of this compound with other reagents to form more complex molecules has been facilitated by microwave irradiation. researchgate.net This technique is known to significantly reduce reaction times compared to conventional heating methods.

Continuous Flow Chemistry Protocols in Acylketene Generation from Diazo Derivatives

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for reactions involving unstable intermediates. The generation of acylketenes from diazo derivatives of dicarbonyl compounds is a prime example where flow chemistry has been successfully applied. nih.govacs.orgresearchgate.net

In this context, a diazo derivative of a cyclohexane-1,3-dione can be subjected to thermal conditions in a continuous flow reactor to extrude nitrogen gas and generate a highly reactive acylketene intermediate. acs.orgresearchgate.net This intermediate can then be trapped in situ with various nucleophiles to afford a range of products. While the direct application to this compound specifically is not detailed, the methodology has been demonstrated with other cyclohexanedione precursors, achieving good yields. acs.org The use of thermal gravimetric analysis (TGA) helps in determining the optimal reaction temperature for the nitrogen extrusion process. acs.org This approach allows for the safe handling of potentially hazardous diazo compounds and the efficient generation of reactive intermediates for further synthetic transformations. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Phenylcyclohexane 1,3 Dione

Enol-Keto Tautomerism and Its Influence on Reaction Pathways

Like other 1,3-dicarbonyl compounds, 5-Phenylcyclohexane-1,3-dione exists as an equilibrium mixture of its keto and enol tautomers. The presence of the phenyl group, which can engage in extended conjugation with the enol form, significantly influences this equilibrium. nih.gov This conjugation provides additional resonance stabilization to the enol tautomer.

The position of the keto-enol equilibrium is sensitive to the solvent environment. In non-polar solvents, the keto form tends to predominate, whereas polar solvents can stabilize the enol form, in some cases through intramolecular hydrogen bonding. The ability to exist in either form is crucial as it dictates the subsequent reaction pathways. The keto form typically undergoes reactions at the active methylene (B1212753) carbon (C2), while the enol form presents a nucleophilic C=C double bond and a hydroxyl group, allowing for reactions like O-acylation or O-alkylation. The lower pKa of the α-carbon protons, a result of resonance stabilization of the resulting enolate, facilitates many of its characteristic reactions. nih.gov

Nucleophilic and Electrophilic Reactivity at the Active Methylene Center

The carbon atom at the C2 position, flanked by two electron-withdrawing carbonyl groups, is known as the active methylene center. The protons attached to this carbon are significantly acidic, and their removal generates a highly stabilized enolate anion. This enolate is a potent nucleophile, forming the basis for a wide range of carbon-carbon bond-forming reactions.

The acylation of this compound can proceed through two distinct pathways: C-acylation, where the acyl group attaches to the central carbon of the dione (B5365651) system, or O-acylation, where it attaches to the oxygen of the enol form. The selectivity between these two pathways is highly dependent on the reaction conditions.

Research has shown that the direct reaction of this compound with acyl chlorides like propionyl chloride in the presence of a base combination such as N,N-dimethylpyridin-4-amine (DMAP) and N,N-diisopropylethylamine (DIPEA) preferentially yields the O-acyl derivative. csic.es Conversely, C-acylation can be achieved under different conditions. For instance, reacting the dione with acyl chlorides in the presence of potassium carbonate (K2CO3), 1,2,4-triazole, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr) under microwave irradiation directs the reaction towards the desired C-acyl product. csic.es The O-acyl derivative can also be isomerized to the C-acyl product through the use of a Lewis acid catalyst. google.com

Table 1: Selectivity in the Acylation of this compound This table is interactive. Click on the headers to sort the data.

| Acylating Agent | Reagents/Conditions | Predominant Product | Reference |

|---|---|---|---|

| Propionyl chloride | DMAP, DIPEA, CH₂Cl₂, 70 °C | O-acylation (Product 11) | csic.es |

| Butyryl chloride | K₂CO₃, 1,2,4-triazole, Bu₄NBr, Acetonitrile, Microwave | C-acylation (Product 15a) | csic.es |

| Acetyl chloride | K₂CO₃, 1,2,4-triazole, Bu₄NBr, Acetonitrile, Microwave | C-acylation (Product 15b) | csic.es |

| Acid Halide | Pyridine (B92270) | O-acylation (Intermediate XVI) | google.com |

The nucleophilic character of the active methylene center makes it a prime site for alkylation and arylation reactions. In multicomponent reactions, this compound serves as a versatile active methylene compound. acs.org For example, it participates in Rh(III)-catalyzed C-H bond functionalization and cascade nucleophilic cyclization reactions, where its reactivity is noted to be higher compared to its alkylated (e.g., 5,5-dimethyl) counterparts due to the electronic nature of the phenyl substituent. acs.org

Condensation Reactions of this compound

This compound readily undergoes condensation reactions with various electrophiles, leading to the formation of complex heterocyclic systems. These reactions typically involve an initial Knoevenagel or Michael-type addition followed by cyclization and dehydration.

The reaction of this compound with N-substituted isatins has been investigated as a route to complex heterocyclic structures. chemicalbook.comsigmaaldrich.com In the presence of pyridine derivatives, these reactants undergo a mild and practical synthesis to afford spirooxindole Current time information in Chatham County, US.oxazino derivatives in good to excellent yields. sigmaaldrich.comchemsrc.com This transformation highlights the dione's utility in building spirocyclic frameworks. sigmaaldrich.com

A significant application of this compound is in the synthesis of polycyclic nitrogen-containing heterocycles. It undergoes condensation reactions with N-arylmethylene-2-naphthylamines to produce hexahydrobenzo[a]phenanthridin-4-one derivatives. chemicalbook.comsigmaaldrich.comalfachemic.com This reaction serves as a key step in the construction of the benzophenanthridine alkaloid core structure. chemsrc.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propionyl chloride |

| N,N-Dimethylpyridin-4-amine (DMAP) |

| N,N-Diisopropylethylamine (DIPEA) |

| Acetyl chloride |

| Butyryl chloride |

| Potassium carbonate |

| 1,2,4-Triazole |

| Tetrabutylammonium bromide |

| N-Substituted Isatins |

| N-Arylmethylene-2-naphthylamines |

| Hexahydrobenzo[a]phenanthridin-4-one |

| Spirooxindole Current time information in Chatham County, US.oxazino derivatives |

| Benzophenanthridine |

Condensation with Aromatic Aldehydes and Amines for Acridinedione Synthesis

The reaction of this compound with aromatic aldehydes and various amines provides a versatile route to the synthesis of acridinedione derivatives. These multi-component reactions are valuable for creating complex molecular architectures from simple starting materials.

A notable application involves a one-pot synthesis of 10-substituted 3,6-diphenyl-9-aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives. researchgate.net This process begins with the Knoevenagel condensation of this compound with an aromatic aldehyde. This is followed by a Michael addition and subsequent cyclization. researchgate.net The use of a small amount of L-proline as a catalyst at room temperature facilitates this sequence. researchgate.net The resulting intermediate, a xanthene derivative, can then be condensed with a variety of amines to yield the final acridinedione products. researchgate.netresearchgate.net

The versatility of this method allows for the synthesis of a library of acridinedione derivatives by varying the aromatic aldehyde and the amine component. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. researchgate.net In some cases, the molecular structure of intermediates has been determined by single-crystal X-ray diffraction analysis. researchgate.net

Table 1: Synthesis of Acridinedione Derivatives

| Starting Materials | Catalyst | Product | Reference |

|---|---|---|---|

| This compound, Aromatic Aldehydes, Amines | L-proline | 10-Substituted 3,6-diphenyl-9-aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-diones | researchgate.net |

Reactions with Amines for Enaminone Formation

This compound readily reacts with primary and secondary amines to form enaminones. This reaction is a fundamental transformation of β-dicarbonyl compounds. The presence of the acidic methylene protons between the two carbonyl groups facilitates the initial formation of an enol, which then reacts with the amine, followed by dehydration, to yield the stable enaminone.

The resulting enaminones are versatile synthetic intermediates. For instance, enaminones derived from this compound can undergo further reactions, such as cyclotrimerization catalyzed by boron trifluoride diethyl etherate, to produce 1,3,5-trisubstituted benzenes.

Cycloaddition Reactions and Pericyclic Processes

While specific examples of cycloaddition reactions directly involving the carbon-carbon double bonds of the enol form of this compound are not extensively detailed in the provided context, the general reactivity pattern of β-dicarbonyl compounds suggests their potential participation in such transformations. The enol form possesses dienophilic and, in some contexts, dienic character, making it a candidate for Diels-Alder and other cycloaddition reactions.

A study on the 1,3-dipolar cycloaddition reaction of a benzotriazepin-5-one with a nitrile oxide highlights the chemo- and regioselectivity of such processes. researchgate.net While not directly involving this compound, this research exemplifies the principles that would govern its participation in similar reactions. The polarity of the interacting species plays a crucial role in determining the reaction mechanism, which can range from non-polar pericyclic processes to polar ionic mechanisms. researchgate.net

Generation and Reactivity of Diazo-5-phenylcyclohexane-1,3-dione

The active methylene group of this compound is readily susceptible to diazo transfer reactions, leading to the formation of 2-diazo-5-phenylcyclohexane-1,3-dione. This transformation is a key step in accessing a range of reactive intermediates. A "Sulfonyl-Azide-Free" (SAFE) aqueous-phase diazo transfer reaction has been reported for this purpose. rsc.org

The synthesis of 2-diazo-5-phenylcyclohexane-1,3-dione has been achieved from this compound with a reported yield of 88%. rsc.org Another procedure using general procedure 3 resulted in a 76% yield. ucl.ac.uk

Table 2: Synthesis of 2-Diazo-5-phenylcyclohexane-1,3-dione

| Starting Material | Method | Yield | Reference |

|---|---|---|---|

| This compound | Method A (SAFE aqueous-phase diazo transfer) | 88% | rsc.org |

Once generated, diazo-5-phenylcyclohexane-1,3-dione is a precursor to acylketene intermediates through the thermal or photochemical extrusion of nitrogen gas. researchgate.net A continuous flow chemistry process has been developed for the generation and in-situ trapping of these acylketenes. researchgate.netacs.org This method allows for safe handling of the reactive ketene (B1206846) and enables reactions with various nucleophiles, including volatile amines. researchgate.net For example, the reaction of the acylketene derived from 2-diazo-5-phenylcyclohexane-1,3-dione with n-butanol at 140 °C under flow conditions yields butyl 2-oxo-4-phenylcyclopentanecarboxylate in 71% yield. acs.org Thermal gravimetric analysis (TGA) is used to determine the optimal temperature for the nitrogen extrusion process, with the onset temperature for 2-diazo-5-phenylcyclohexane-1,3-dione being 134 °C. ucl.ac.uk

Derivatization and Functionalization Strategies for 5 Phenylcyclohexane 1,3 Dione

Introduction of Diverse Substituents on the Cyclohexane (B81311) Core

The cyclohexane ring of 5-phenylcyclohexane-1,3-dione can be functionalized through various substitution reactions, primarily at the C2 (α-position to both carbonyls) and C4/C6 positions.

One key strategy is the alkylation at the C2 position. For instance, this compound can be alkylated with electrophiles like 2-(2-naphthalen-2-ylethyl)-5-ethyliodide to yield 2-(2-naphthalen-2-ylethyl)-5-phenylcyclohexane-1,3-dione. journalcra.com Another significant method is the Birch reductive alkylation, which allows for the introduction of substituents onto the cyclohexane core, leading to diversely substituted arylcyclohexa-1,4-dienes. orgsyn.org Furthermore, a ruthenium-catalyzed hydrogenative desymmetrization has been developed for 2,2,5-trisubstituted cyclohexane-1,3-diones, where the substituent at the 5-position can be varied to include groups like para-fluoro, para-methyl, and ortho-methyl on the phenyl ring, as well as alkyl groups. dicp.ac.cn

Arylation of the C2 position has also been successfully achieved. A bismuth-mediated α-arylation of this compound with sterically demanding boronic acids provides direct access to α-arylated derivatives. nottingham.ac.uk For example, the reaction with 4-fluoro-2-methylphenylboronic acid yields 2-(4-fluoro-2-methylphenyl)-5-phenylcyclohexane-1,3-dione. nottingham.ac.uk These reactions highlight the versatility of the cyclohexane core for introducing a wide range of substituents, thereby tuning the steric and electronic properties of the molecule.

Table 1: Examples of Substituents Introduced on the Cyclohexane Core

| Reaction Type | Reagent | Position of Substitution | Resulting Derivative | Reference |

|---|---|---|---|---|

| Alkylation | 2-(2-Naphthalen-2-ylethyl)-5-ethyliodide | C2 | 2-(2-Naphthalen-2-ylethyl)-5-phenylcyclohexane-1,3-dione | journalcra.com |

| Reductive Alkylation | Lithium, Ammonia, Chloroacetonitrile | C4/C6 (after reduction) | Substituted arylcyclohexa-1,4-dienes | orgsyn.org |

| Arylation | 4-Fluoro-2-methylphenylboronic acid | C2 | 2-(4-Fluoro-2-methylphenyl)-5-phenylcyclohexane-1,3-dione | nottingham.ac.uk |

| Hydrogenative Desymmetrization | RuCl(R,R)-Tsdpen | C2 (pre-substituted) | Hydroxylated derivatives with three stereocenters | dicp.ac.cn |

Chemical Modifications at the Dione (B5365651) Functionality

The 1,3-dione moiety exists in equilibrium with its enol form, which provides a reactive site for various chemical modifications. The acidic proton at the C2 position and the oxygen atoms of the enolate are key to its reactivity.

One common modification is the formation of enol ethers. Treating this compound with methanol (B129727) in the presence of an acid catalyst leads to the formation of 5-phenyl-1,3-dimethoxybenzene. orgsyn.org The dione can also be O-acylated by reacting it with acid halides in the presence of pyridine (B92270) to yield an intermediate O-acyl derivative. google.com

The active methylene (B1212753) group at the C2 position is highly reactive towards electrophiles. It can undergo condensation reactions with anilines, such as 4-chloroaniline, to form enaminones like 2-[(4-chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione. smolecule.com Another important transformation at this position is the synthesis of diazo compounds. The reaction of this compound with a diazo transfer reagent yields 2-diazo-5-phenylcyclohexane-1,3-dione, a versatile intermediate for further synthesis. researchgate.net

Table 2: Modifications at the Dione Functionality

| Reaction Type | Reagent | Site of Modification | Product Type | Reference |

|---|---|---|---|---|

| Enol Ether Formation | Methanol, Sulfuric acid | Carbonyl Oxygens | Dimethoxybenzene derivative | orgsyn.org |

| O-Acylation | Acid Halide, Pyridine | Carbonyl Oxygen (enol form) | O-acyl derivative | google.com |

| Knoevenagel Condensation | 4-Chloroaniline | C2-Methylene | Enaminone | smolecule.com |

| Diazo Transfer | Diazo Transfer Reagent | C2-Methylene | α-Diazo-β-diketone | researchgate.net |

Synthesis of Spirocyclopropane Derivatives from this compound

Spirocyclopropanes are a class of compounds with significant synthetic utility. A highly efficient method for the synthesis of 2',3'-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes has been developed using (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) as the cyclopropanating agent. jst.go.jp

This method has been successfully applied to this compound. The reaction proceeds by double alkylation of the dione with the sulfonium (B1226848) salt in the presence of a base like potassium carbonate. This one-pot procedure provides high yields of the desired spirocyclopropane derivative, specifically this compound-2-spirocyclopropane. jst.go.jp This transformation highlights a key strategy for building complex spirocyclic systems from the this compound scaffold.

Table 3: Synthesis of Spirocyclopropane from this compound

| Starting Material | Reagent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | K₂CO₃ | This compound-2-spirocyclopropane | 81% | jst.go.jp |

Design and Synthesis of Complex Derivatives with Varied Functional Groups

This compound serves as a crucial building block for the synthesis of more complex molecular architectures, including fused heterocyclic and polycyclic systems. Its derivatives are used in multi-component reactions to construct elaborate structures.

For example, it is used in the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives through condensation with N-arylmethylene-2-naphthylamines. sigmaaldrich.com It is also a precursor for benzophenanthridine derivatives. sigmaaldrich.com In one-pot, three-component reactions, this compound reacts with various aldehydes and N-substituted 2-amino-4-cyanopyrroles to afford tricyclic products that can be transformed into pyrrolo[2,3-b]pyridines. researchgate.net

Furthermore, alkylated derivatives of this compound can undergo intramolecular cyclization. The derivative 2-(2-naphthalen-2-ylethyl)-5-phenylcyclohexane-1,3-dione can be cyclized to form complex phenanthrene (B1679779) derivatives. journalcra.com The compound has also been employed in the preparation of iodonium (B1229267) betaines and various 2H-pyrans through iodine-catalyzed reactions. sigmaaldrich.com These examples underscore the value of this compound as a starting material for generating diverse and complex molecules with varied functional groups. rsc.org

Advanced Spectroscopic and Structural Characterization of 5 Phenylcyclohexane 1,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 5-phenylcyclohexane-1,3-dione and its derivatives, providing detailed information about the hydrogen, carbon, and, in specific cases, phosphorus atomic environments.

In its deuterated dimethyl sulfoxide (B87167) (D-DMSO) solution, this compound primarily exists in its enolate form. The ¹H NMR spectrum shows multiplets for the phenyl protons between δ 7.17 and 7.31 ppm. rsc.org A key feature is the methine proton at the 5-position, which appears as a multiplet around δ 3.23–3.31 ppm. rsc.org The methylene (B1212753) protons of the cyclohexane (B81311) ring are observed as multiplets in the range of δ 2.32–2.59 ppm. rsc.org

The ¹³C NMR spectrum in D-DMSO confirms the enolate structure, with the carbonyl carbon appearing as a broad signal at approximately δ 187.43 ppm and the enolic carbon at δ 172.41 ppm. The phenyl group carbons are observed at δ 144.03 (quaternary), 128.91, 127.35, and 127.01 ppm. rsc.org The aliphatic carbons of the cyclohexane ring show signals at δ 39.21 (C5), 25.59, and 21.48 ppm. rsc.org

For derivatives, such as those resulting from reactions at the dione's active methylene group, NMR data provides critical insights. For instance, in 2-(((4-(tert-Butyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the enamine proton at δ 12.99 ppm and the methylene proton at δ 8.68 ppm. semanticscholar.org

Furthermore, the synthesis of nickel(II) complexes involving dithiolate ligands derived from this compound introduces phosphorus-containing phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov ³¹P{¹H} NMR spectroscopy of these complexes is essential for confirming the coordination of the phosphine to the nickel center, typically showing characteristic shifts that indicate the formation of the desired heteroleptic complex. nih.gov

Table 1: Selected ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| This compound | DMSO-d₆ | 7.31 – 7.17 (m, 5H) | Phenyl Protons | rsc.org |

| 3.31 – 3.23 (m, 1H) | C5-H | rsc.org | ||

| 2.59 – 2.32 (m, 4H) | C2-H₂, C4-H₂, C6-H₂ | rsc.org | ||

| 2-(((4-(tert-Butyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione | CDCl₃ | 12.99 (d, 1H) | NH | semanticscholar.org |

| 8.68 (d, 1H) | =CH-N | semanticscholar.org | ||

| 7.44 – 7.19 (m, 9H) | Phenyl Protons | semanticscholar.org |

Table 2: Selected ¹³C NMR Data for this compound

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|---|

| This compound | DMSO-d₆ | 187.43 (br) | C1, C3 (Carbonyl) | rsc.org |

| 172.41 | Enolic Carbon | rsc.org | ||

| 144.03 | Phenyl C (quaternary) | rsc.org | ||

| 128.91, 127.35, 127.01 | Phenyl CH | rsc.org | ||

| 39.21 | C5 | rsc.org |

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. rsc.orgontosight.ai

A prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the dione (B5365651) functionality, which is typically observed in the region of 1715-1725 cm⁻¹. rsc.org The presence of keto-enol tautomerism can lead to a broad absorption band for the O-H stretch of the enol form, usually found between 2500 and 3200 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are seen just below 3000 cm⁻¹. The C=C stretching of the aromatic ring gives rise to absorptions in the 1450-1600 cm⁻¹ range.

In derivatives where the dione has reacted, the IR spectrum changes accordingly. For example, in enaminone derivatives, the C=O stretching frequency may shift, and new bands corresponding to N-H stretching (if applicable) and C=C-N stretching will appear. semanticscholar.orgcsic.es For instance, in 2-(((4-tert-butyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione, the IR spectrum would show characteristic peaks for the enaminone system. semanticscholar.org Similarly, in metal complexes, the coordination of the dione ligand to a metal center can be inferred from shifts in the C=O stretching frequencies. nih.gov

Table 3: Characteristic IR Absorption Bands for Cyclohexane-1,3-dione Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| C=O (Dione) | 1715 - 1725 | Carbonyl Stretch | rsc.org |

| C=O (Acetyl group on derivative) | ~1681 | Carbonyl Stretch | |

| C=C (Aromatic) | 1450 - 1600 | Aromatic Ring Stretch | |

| C-H (Aromatic) | >3000 | Stretching Vibration | |

| C-H (Aliphatic) | <3000 | Stretching Vibration | rsc.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound and its derivatives. The UV-Vis spectrum is influenced by the chromophores present in the molecule, primarily the phenyl group and the dicarbonyl system.

The parent compound, this compound, exhibits absorption bands in the UV region characteristic of its electronic structure. The phenyl group gives rise to π → π* transitions. The carbonyl groups also have n → π* transitions, although these are typically weaker. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

For derivatives, the UV-Vis spectrum can be significantly altered. The formation of enaminone derivatives of this compound leads to a more extended conjugated system, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.netresearchgate.net This is because the delocalization of electrons across the N-C=C-C=O system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the case of metal complexes, such as the heteroleptic Ni(II) complexes with dithiolate ligands derived from this compound, the UV-Vis spectrum is dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions, providing insights into the coordination geometry and electronic structure of the complex. nih.gov The electronic spectra of Schiff-base metal complexes derived from cyclohexane-1,3-dione also show characteristic bands for intraligand and charge transfer transitions. researchgate.net

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular mass and fragmentation pattern of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a compound. rsc.orggoogle.com

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 188.22 g/mol . chemsrc.comchemspider.com Fragmentation patterns can provide structural information, revealing the loss of small molecules like CO or fragments related to the phenyl and cyclohexane rings.

For derivatives, mass spectrometry confirms the successful incorporation of new substituents. For example, in acylated derivatives, the mass spectrum will show a molecular ion peak corresponding to the increased molecular weight. csic.es In a study of a derivative, 2-(1-((2-(4-chlorophenoxy)phenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione, the mass spectrum (electrospray, positive mode) showed a peak at m/z 432, corresponding to [M+H]⁺, confirming its formation. csic.es Similarly, for more complex structures like pyrrolo[2,3,4-kl]acridinones synthesized from this compound, electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the final products. beilstein-journals.org

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. This technique has been applied to derivatives of this compound to unambiguously establish their stereochemistry, conformation, and intermolecular interactions.

While the crystal structure of the parent this compound itself is not frequently reported in the provided context, the structures of several of its more complex derivatives have been elucidated. For example, the molecular structure of a xanthene derivative prepared from this compound was determined by single-crystal X-ray analysis, confirming the connectivity and stereochemistry of the cyclized product. researchgate.net

In another instance, the configuration of a derivative, (4S,7S)-4-Isopropyl-7-(2-nitrophenyl)oxonane-2,6-dione, which can be conceptually related through synthesis from dione precursors, was definitively determined by X-ray crystallography. rsc.org Furthermore, heteroleptic Ni(II) complexes containing a ligand derived from this compound have been characterized by single crystal X-ray crystallography, revealing a distorted square planar geometry around the nickel center. nih.gov This analysis provides precise bond lengths, bond angles, and details of the coordination environment, which are crucial for understanding the properties of the complex. The crystal structure of a pyrrolo[2,3,4-kl]acridinone derivative also confirmed the planar, aromatic nature of the final product. beilstein-journals.org

Computational Chemistry and Molecular Modeling Applied to 5 Phenylcyclohexane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and predicting the reactivity of molecules like 5-Phenylcyclohexane-1,3-dione. researchgate.netvulcanchem.com These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP), which are all fundamental to understanding a molecule's behavior.

For the this compound scaffold, DFT methods can be employed to analyze its stability and the reactivity of different sites within the molecule. researchgate.net The MEP surface, for instance, can predict the likely sites for nucleophilic and electrophilic attacks. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding charge transfer within the molecule and its kinetic stability. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the stability arising from hyperconjugative interactions and electron delocalization within the structure. researchgate.net

These computational studies provide a theoretical foundation that complements experimental findings, helping to rationalize observed chemical reactions and predict the outcomes of new synthetic pathways. chemicalbook.comsigmaaldrich.com

Table 1: Theoretical Data from DFT Calculations for Dione (B5365651) Derivatives researchgate.netvulcanchem.com

This table illustrates typical parameters obtained from DFT calculations for dione-containing compounds, which are applicable for studying this compound.

| Computational Method | Parameter | Significance |

| DFT/B3LYP | Optimized Geometry | Predicts the most stable 3D structure. |

| FMO Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| MEP Analysis | Electrostatic Potential | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| NBO Analysis | Hyperconjugative Interactions | Assesses intramolecular stability and electron delocalization. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as biological macromolecules. researchgate.net

The cyclohexane (B81311) ring in this compound can adopt several conformations, such as chair, boat, and twist-boat. The phenyl substituent generally prefers an equatorial position to minimize steric hindrance. mdpi.com Ab initio calculations and MD simulations can quantify the energy differences between these conformations, identifying the most stable structures. mdpi.com

In the context of drug discovery, MD simulations are crucial for studying how ligands derived from this scaffold bind to their protein targets, such as tubulin. researchgate.net These simulations can reveal the key amino acid residues involved in the binding interaction, the stability of the protein-ligand complex, and the dynamic behavior of the complex over time. researchgate.net For example, simulations have been used to understand how mutations in a target protein might affect the binding of inhibitors, providing insights into potential drug resistance mechanisms. researchgate.net

Structure-Activity Relationship (SAR) Analysis via Computational Methods

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. ontosight.ai Computational methods play a significant role in establishing these relationships for derivatives of this compound. nih.govresearchgate.net

SAR studies on this scaffold have revealed critical insights for developing potent drug candidates. For instance, in a series of colchicine-site binders derived from 2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione, modifications were made to explore the impact of different substituents. rsc.org These studies showed that the phenyl ring at the 5-position of the cyclohexane-1,3-dione core is important for activity, though it can be replaced by other aromatic systems, such as a furanyl ring, while maintaining potent anti-proliferative activity and similar binding affinity to the target. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties using statistical methods. nih.gov For cyclohexane-1,3-dione derivatives, QSAR models have been developed to predict their inhibitory activity against cancer cell lines. nih.gov These models use molecular descriptors related to electronic properties (like HOMO/LUMO energies) and physicochemical properties (like polarity and connectivity) to identify key structural features required for high biological activity. nih.gov Such models guide the design of new analogues with potentially improved potency. nih.govnih.gov

Table 2: SAR Insights for this compound Derivatives rsc.org

This table summarizes key findings from SAR studies on derivatives targeting the colchicine (B1669291) site of tubulin.

| Position of Modification | Structural Change | Impact on Activity | Reference |

| Cyclohexanedione Position 5 | Replacement of phenyl with furanyl | Maintained potent antiproliferative activity and colchicine binding | rsc.org |

| Aminoethylidene Moiety | Variations in the substituted phenyl ring | Significantly influences binding affinity and cytotoxicity | rsc.orgcsic.es |

Ligand-Based Virtual Screening in Drug Discovery Pipelines

Ligand-based virtual screening is a computational strategy used in the early stages of drug discovery to identify new hit compounds from large chemical databases. researchgate.net This approach relies on the principle that molecules with similar shapes and chemical features are likely to have similar biological activities. This method was successfully used to identify the this compound scaffold as a novel class of tubulin inhibitors. nih.govrsc.org

In one notable study, a 3D shape similarity virtual screening was performed using known colchicine-site binders, colchicine and TN-16, as query molecules. nih.govacs.org The screening identified a hit compound which, after structural optimization, led to the highly potent derivative 2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione. nih.govresearchgate.netacs.org This compound exhibited an IC₅₀ value of 0.09 µM, demonstrating a 100-fold increase in potency compared to the initial hit. nih.govacs.org

This success story highlights the power of ligand-based virtual screening to discover new chemical scaffolds for established biological targets. researchgate.net By starting with the structure of a known active ligand, researchers can efficiently search for structurally diverse compounds that fit the same pharmacophore model, leading to the identification of novel and patentable drug candidates. nih.govresearchgate.net

Applications of 5 Phenylcyclohexane 1,3 Dione in Complex Organic Synthesis

Utility as a Versatile Building Block in Medicinal Chemistry

5-Phenylcyclohexane-1,3-dione and its derivatives are of considerable interest in medicinal chemistry and biological research. ontosight.ai The core structure serves as a valuable scaffold for synthesizing more elaborate molecules with potential therapeutic applications. ontosight.ai Research indicates that compounds derived from this class have been explored for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The ability of these compounds to interact with biological targets like enzymes and proteins is a key area of investigation for the development of new drugs. ontosight.ai Its role as a lead compound for developing treatments for infectious diseases or cancer is also a subject of study. smolecule.com The versatility of the 1,3-diketone structure allows for various chemical transformations, such as condensation reactions, Michael additions, and cyclocondensations, making it a pivotal starting material for building diverse and complex molecular architectures. smolecule.com

Synthesis of Biologically Relevant Heterocyclic Scaffolds

The reactivity of this compound makes it an ideal starting material for synthesizing a variety of heterocyclic systems, many of which are the core structures of biologically active compounds.

This compound is utilized in the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives. chemicalbook.comsigmaaldrich.comalfachemic.comchemicalbook.comchemicalbook.in This is typically achieved through a condensation reaction with N-arylmethylene-2-naphthylamines. chemicalbook.comsigmaaldrich.comalfachemic.comchemicalbook.in

The compound serves as a precursor in the preparation of various benzophenanthridine derivatives. chemicalbook.comsigmaaldrich.comchemicalbook.inchemsrc.com Research has demonstrated the synthesis of these derivatives through the condensation of N-arylmethylene-2-naphthylamines with this compound. chemsrc.com Another study details the synthesis of 5-aryl-2-methyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-4-ones by condensing arylmethylene-2-naphthylamines with a related compound, 5-methyl-1,3-cyclohexanedione. researchgate.net

This compound is employed in the synthesis of various 2H-pyrans through reactions catalyzed by iodine. chemicalbook.comsigmaaldrich.comalfachemic.comchemicalbook.in This application highlights the utility of the dione (B5365651) in forming oxygen-containing heterocyclic compounds. alfachemic.com The development of pyranopyrimidine cores, for which pyrans are key precursors, is significant for the pharmaceutical industry due to their broad synthetic applications and bioavailability. nih.gov

The synthesis of tetrahydroindazole (B12648868) derivatives, which are investigated as inhibitors of cyclin-dependent kinases (CDKs), can utilize 5-substituted cyclohexane-1,3-diones. nih.gov A specific patent describes a method for producing a 3-methyl-4,5,6,7-tetrahydroindazole derivative starting from this compound. google.com The process involves reacting this compound with sodium ethoxide, followed by the addition of ethyl bromopyruvate. google.com This demonstrates the direct application of the title compound in creating complex indazole structures with potential therapeutic value. google.com

A significant application of this compound is in the synthesis of hexahydroacridine-1,8(2H,5H)-dione derivatives. researchgate.netresearchgate.net These compounds are recognized for their wide range of biological activities, including fungicidal, anti-cancer, and anti-inflammatory properties. scispace.com

One synthetic route involves a two-step process where this compound is first reacted with various aromatic aldehydes. researchgate.netresearchgate.net This reaction proceeds through a Knoevenagel and Michael reaction followed by cyclization, often catalyzed by L-proline at room temperature, to form intermediate xanthenes. researchgate.netresearchgate.net These xanthenes are then condensed with different amines to yield a series of novel 10-substituted 3,6-diphenyl-9-aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives. researchgate.netresearchgate.net

Another study details the synthesis of 9-(5-bromo-2-hydroxyphenyl)-10-(2-hydroxypropyl)-3,6-diphenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione by reacting this compound with 5-bromo-salicylaldehyde and 1-aminopropan-2-ol. hilarispublisher.comresearchgate.net The structures of these complex acridine (B1665455) derivatives are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and MS, with single-crystal X-ray diffraction analysis also being used for definitive structural determination. researchgate.netresearchgate.net

Contributions to Stereoselective Synthetic Methodologies

This compound and its derivatives have emerged as valuable scaffolds in the development of stereoselective synthetic methodologies. The prochiral nature of the diketone and the stereodirecting potential of the phenyl group have been exploited in various asymmetric transformations to construct complex chiral molecules with high levels of stereocontrol. These methodologies include catalyst-controlled desymmetrization reactions and enzyme-mediated kinetic resolutions, affording access to enantiomerically enriched building blocks for organic synthesis.

A notable application is the Ru-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones. dicp.ac.cn This strategy enables the construction of three stereocenters, including two non-adjacent chiral centers and a chiral quaternary carbon, with excellent enantio- and diastereoselectivities. dicp.ac.cn In this context, derivatives of this compound serve as key substrates. For instance, the desymmetrization of 2-(2-bromobenzyl)-2-methyl-5-phenylcyclohexane-1,3-dione using a chiral Ru catalyst provides access to stereochemically rich products. dicp.ac.cn The reaction proceeds by the stereoselective reduction of one of the two carbonyl groups. dicp.ac.cn

The versatility of this method is demonstrated by its application to substrates with various substituents at the 5-position of the cyclohexane-1,3-dione ring. dicp.ac.cn Substrates with para-fluoro, para-methyl, and ortho-methyl substitutions on the 5-phenyl ring, as well as those with alkyl groups at the 5-position, have been successfully employed, consistently yielding products with high yields and stereoselectivities. dicp.ac.cn

Below is a table summarizing the results of the Ru-catalyzed hydrogenative desymmetrization for various this compound derivatives.

Table 1: Ru-Catalyzed Hydrogenative Desymmetrization of 2,2,5-Trisubstituted Cyclohexane-1,3-diones dicp.ac.cn

| Substrate (5-substituent) | Catalyst | Product | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| p-F-Ph | RuCl(R,R)-Tsdpen | 2h | 98 | >20:1 | 99 |

| p-Me-Ph | RuCl(R,R)-Tsdpen | 2i | 99 | >20:1 | 99 |

| o-Me-Ph | RuCl(R,R)-Tsdpen | 2j | 98 | >20:1 | 99 |

| n-Propyl | RuCl(R,R)-Tsdpen | 2k | 95 | >20:1 | 99 |

| Isopropyl | RuCl(R,R)-Tsdpen | 2l | 96 | >20:1 | 99 |

In addition to metal-catalyzed reactions, biocatalytic methods have been employed for the stereoselective transformation of this compound derivatives. The enantioselective synthesis of 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate (B1210297) and its corresponding alcohol derivative has been accomplished through lipase-mediated kinetic resolution. semanticscholar.org This enzymatic approach demonstrates the utility of this compound as a precursor for generating optically active compounds that are valuable intermediates in medicinal chemistry. semanticscholar.org The study investigated various lipases, with those from hog pancreatic lipase (B570770) (HPL), porcine pancreatic lipase (PPL), Rhizopus niveus lipase (RNL), and Pseudomonas cepacia lipase (PCL) showing high enantioselectivity. semanticscholar.org

Furthermore, derivatives of this compound are utilized in organocatalyzed asymmetric reactions. For example, they have been used as starting materials in the synthesis of precursors for organocatalyzed stereo- and enantioselective isomerizations. rsc.org The introduction of substituents at the C2 position of the this compound core, such as an allyl and a nitrophenyl group, generates prochiral substrates suitable for these transformations. rsc.org

The structural framework of this compound has also been incorporated into more complex systems to explore stereoselective reactions. For instance, 2-[(4-chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is a derivative that highlights how modifications can be introduced to the core structure. smolecule.com While the primary focus of research on such derivatives may not always be stereoselective synthesis, their α,β-unsaturated diketone moiety presents opportunities for asymmetric transformations like Michael additions and organocatalytic aldol (B89426) reactions. smolecule.com

Biological Activities and Mechanistic Investigations of 5 Phenylcyclohexane 1,3 Dione Derivatives

Anti-Proliferative and Anticancer Activity Assessments

A significant body of research has focused on the anti-proliferative and anticancer properties of 5-phenylcyclohexane-1,3-dione derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, often with high potency. csic.esacs.orgrsc.org

Initial virtual screening efforts identified these derivatives as a novel class of compounds with the potential to act as vascular disrupting agents (VDAs), a therapy that targets tumor blood vessels. acs.org Subsequent synthesis and in vitro testing confirmed their anti-proliferative effects against both tumor and endothelial cells. acs.orgrsc.org For instance, the derivative 2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione (a key hit compound) demonstrated an IC₅₀ value of 0.09 µM in human microvascular endothelial cells (HMEC-1), a potency 100 times greater than the original hit compound from the screening. acs.orgresearchgate.net Further structural modifications have led to compounds with even greater potency, with some derivatives exhibiting IC₅₀ values in the low nanomolar range against various cancer cell lines. csic.es

| Compound | Cell Line | Activity Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione (16c) | HMEC-1 | Anti-proliferative | 0.09 ± 0.01 | acs.org |

| 2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione (16c) | BAEC | Anti-proliferative | 0.09 ± 0.01 | acs.org |

| Compound 16n (3-methoxy, 4-amino substitution) | L1210 | Anti-proliferative | 0.012 ± 0.002 | csic.es |

| Compound 16n (3-methoxy, 4-amino substitution) | CEM | Anti-proliferative | 0.021 ± 0.003 | csic.es |

| Compound 16n (3-methoxy, 4-amino substitution) | HeLa | Anti-proliferative | 0.033 ± 0.004 | csic.es |

| Compound 16n (3-methoxy, 4-amino substitution) | HMEC-1 | Anti-proliferative | 0.029 ± 0.003 | csic.es |

| Compound 5c (4-Bromophenyl derivative) | MDA-MB-231 (Breast Adenocarcinoma) | Anticancer | 10.31 ± 0.003 µg/ml | researchgate.net |

The anticancer effects of these derivatives are attributed to several key molecular mechanisms. A primary mechanism is the disruption of microtubule dynamics, which induces cell cycle arrest and apoptosis (programmed cell death). acs.orgnih.gov Microtubules are essential for forming the mitotic spindle during cell division, and compounds that interfere with their function are potent antimitotic agents. nih.gov

Studies have shown that treatment with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle, which is characteristic of antimitotic agents. acs.orgresearchgate.netnih.gov This cell cycle arrest is followed by the induction of apoptosis. nih.gov Furthermore, these derivatives have demonstrated vascular-disrupting activity, causing the destruction of established endothelial tubular networks in vitro. acs.orgrsc.orgnih.gov This suggests a dual mechanism of action: directly killing cancer cells through antimitotic effects and indirectly by cutting off the tumor's blood supply. nih.gov

The principal molecular target identified for the anticancer activity of many this compound derivatives is tubulin . researchgate.netrsc.org Specifically, these compounds act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. acs.orgresearchgate.netrsc.org This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the cellular cytoskeleton, halting mitosis, and leading to cell death. acs.orgnih.gov The identification of this binding site was confirmed through competition assays and high-resolution X-ray crystallography, which detailed the interactions between the compounds and tubulin. acs.orgnih.gov

In addition to tubulin, other research suggests that cyclohexane-1,3-dione derivatives may inhibit other pathways relevant to cancer progression. For non-small-cell lung cancer (NSCLC), it has been proposed that these derivatives could act as inhibitors of receptor tyrosine kinases , including c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR, and Pim-1 kinase. nih.gov Overexpression of these kinases is a known driver in many cancers, making them important therapeutic targets. nih.gov

The interaction between this compound derivatives and their protein targets has been confirmed through direct protein binding studies. Fluorescence spectroscopy has been used to demonstrate the binding of these compounds to tubulin and to calculate their binding affinities. acs.org

Structural modifications have been systematically performed to improve tubulin binding affinity. researchgate.netrsc.org For example, introducing specific substituents led to compound 20a , which exhibited a tubulin binding affinity (Kₐ) of 1.3 x 10⁷ M⁻¹, a value comparable to that of colchicine (B1669291) itself. rsc.org Another derivative, 16n , showed a binding constant (Kₑ) of 18.05 x 10⁶ M⁻¹. csic.es More advanced derivatives with a distal 2-substituted benzofuran (B130515) have achieved even higher affinities, with a measured binding constant (Kₑ) of 2.87 x 10⁸ M⁻¹, reported as the highest measured to date for a colchicine-domain ligand. nih.gov These high-affinity interactions, confirmed by X-ray crystallography, underscore the potent and specific nature of these compounds as tubulin inhibitors. nih.gov

| Compound | Target Protein | Binding Constant (K) | Source |

|---|---|---|---|

| Compound 20a | Tubulin | Kₐ = 1.3 x 10⁷ M⁻¹ | rsc.org |

| Compound 16n | Tubulin | Kₑ = 18.05 x 10⁶ M⁻¹ | csic.es |

| Compound 8e (Furanyl derivative) | Tubulin | Kₐ = 4.1 x 10⁶ M⁻¹ | rsc.org |

| Compound 27 (Benzofuran derivative) | Tubulin | Kₑ = 2.87 x 10⁸ M⁻¹ | nih.gov |

Evaluation of Antimicrobial and Antifungal Properties

Beyond their anticancer potential, this compound derivatives have been investigated for antimicrobial and antifungal properties. ontosight.ai Studies have shown that these compounds exhibit variable activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. cabidigitallibrary.orgmedwinpublishers.com

In one study, derivatives were tested against Staphylococcus aureus, Staphylococcus pyogenes, Klebsiella pneumoniae, and Escherichia coli, with E. coli being the most sensitive bacterium. cabidigitallibrary.org Another investigation found that a tosyloxyimine derivative was more active against Gram-negative bacteria like Acinetobacter baumannii than against Gram-positive bacteria. medwinpublishers.com The minimum inhibitory concentration (MIC) for one derivative (compound 5c) was found to be 2.5 mg/ml in an antimicrobial assay. researchgate.net The presence of electron-withdrawing groups on the phenyl ring has been suggested to enhance antibacterial activity. Some derivatives also showed moderate antifungal activity against Candida albicans and Candida glabrata. rsc.org

Herbicidal Activity and Associated Biochemical Inhibition (e.g., HPPD Inhibition)

A distinct and well-studied application of cyclohexane-1,3-dione derivatives is in agriculture as herbicides. google.com Their mechanism of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . nih.gov

HPPD is a critical enzyme in the plant's tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid. nih.govnih.gov Homogentisic acid is a precursor for the synthesis of plastoquinone (B1678516) and tocochromanols. Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase in the carotenoid biosynthesis pathway and a key component of the photosynthetic electron transport chain. nih.gov By inhibiting HPPD, these compounds deplete the pool of plastoquinone, leading to the bleaching of new growth (due to lack of carotenoids) and ultimately plant death. nih.gov The 1,3-dione moiety is considered essential for this inhibitory activity. nih.gov

Structure-activity relationship studies have shown that the potency of HPPD inhibition can be finely tuned. A derivative with an 11-carbon alkyl side chain (compound 5d) was found to be a potent HPPD inhibitor with an apparent I₅₀ value of 0.18 µM, making it slightly more active than the commercial triketone herbicide sulcotrione (B48614) (I₅₀app: 0.25 µM). nih.gov

| Compound | Target | Activity Type | I₅₀app (µM) | Source |

|---|---|---|---|---|

| Compound 5d (C₁₁ alkyl side chain) | A. thaliana HPPD | Enzyme Inhibition | 0.18 ± 0.02 | nih.gov |

| Sulcotrione (Commercial Herbicide) | A. thaliana HPPD | Enzyme Inhibition | 0.25 ± 0.02 | nih.gov |

| NTBC | Rat Liver HPPD | Enzyme Inhibition | ~0.040 | nih.gov |

Modulation of Diverse Biological Pathways

The research collectively demonstrates that this compound derivatives are capable of modulating diverse and critical biological pathways. The most prominent pathway affected is the cytoskeletal dynamics pathway through the potent, high-affinity binding and inhibition of tubulin polymerization. nih.gov This action directly impacts cell division, motility, and structure, forming the basis of the compounds' antimitotic and vascular-disrupting effects in cancer therapy. nih.gov

A second key area of pathway modulation is in amino acid metabolism and secondary metabolite biosynthesis , exemplified by the inhibition of the HPPD enzyme. nih.govnih.gov This disrupts the tyrosine catabolism pathway in plants, leading to a cascade of effects including the inhibition of both photosynthesis and carotenoid biosynthesis. nih.gov

Finally, there is emerging evidence for the modulation of signal transduction pathways crucial for cancer cell growth and survival. The potential for these derivatives to inhibit a range of receptor tyrosine kinases (such as EGFR, VEGFR-2, and PDGFR) suggests a broader mechanism for their anticancer effects beyond just targeting microtubules. nih.gov

Research into Autophagy Regulation

Recent scientific investigations have highlighted the potential of this compound derivatives as modulators of autophagy, a fundamental cellular process for degrading and recycling cellular components. This research has revealed that different derivatives of this core structure can exert distinct and even opposing effects on the autophagic pathway, suggesting a nuanced structure-activity relationship that is of significant interest for therapeutic development.

Initial discoveries in this area were spurred by high-throughput screening assays designed to identify novel compounds capable of influencing cellular processes. Notably, derivatives of cyclohexane-1,3-dione (CHD) were identified in a high-throughput screening assay for their activity in cellular models of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease where autophagy dysfunction is implicated. researchgate.netnih.gov These initial findings have paved the way for more focused studies into the specific role of this compound derivatives in autophagy regulation.

Mechanistic studies have begun to unravel how these compounds interact with the autophagic machinery. For instance, one derivative, identified as DC-LC3in-D5, has been shown to inhibit autophagy. The mechanism of this inhibition involves the attenuation of LC3B lipidation. molaid.com LC3B (Microtubule-associated protein 1A/1B-light chain 3B) is a key protein in autophagy, and its conversion from the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagosome formation. By weakening this process, DC-LC3in-D5 effectively curtails the progression of autophagy.

Conversely, other research has identified this compound derivatives that stimulate autophagy. A notable example is the analog referred to as NU-9. This compound has been observed to robustly stimulate the formation of autophagosomes. researchgate.net The pro-autophagic activity of NU-9 suggests that modifications to the this compound scaffold can switch the compound's effect from inhibitory to stimulatory. This highlights the chemical tractability of this scaffold for developing modulators with specific effects on autophagy.

The following table summarizes the research findings on the effects of different this compound derivatives on autophagy:

Table 1: Investigated this compound Derivatives and their Effects on Autophagy| Derivative Name/Identifier | Observed Effect on Autophagy | Mechanistic Insights |

|---|---|---|

| DC-LC3in-D5 | Inhibition | Weakens LC3B lipidation molaid.com |

| NU-9 | Stimulation | Stimulates autophagosome formation researchgate.net |

| Cyclohexane-1,3-dione (CHD) derivatives | Modulation | Identified in high-throughput screening for activity in ALS models researchgate.netnih.gov |

This body of research underscores the emerging importance of this compound derivatives as a promising class of autophagy modulators. The ability to fine-tune the activity from inhibition to stimulation through chemical modification opens up avenues for developing targeted therapeutic strategies for a range of diseases where autophagy plays a critical role.

Future Research Directions and Translational Potential for 5 Phenylcyclohexane 1,3 Dione Chemistry

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 5-Phenylcyclohexane-1,3-dione and its derivatives will increasingly focus on environmentally benign methods. Traditional organic syntheses often rely on volatile organic solvents and stoichiometric reagents, leading to significant waste. Green chemistry offers principles to mitigate this environmental impact.

Future research should prioritize:

Solvent-Free and Alternative Solvent Conditions: Investigating solid-state reactions under grinding conditions or using thermal, solvent-free methods can drastically reduce solvent waste. researchgate.netarkat-usa.org For instance, multicomponent reactions to produce heterocyclic compounds from 1,3-diones have been successfully carried out under solvent-free conditions, offering high yields and operational simplicity. srce.hr The use of water or bio-based solvents could also be explored.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves favoring addition and condensation reactions over substitution reactions that generate byproducts.

| Strategy | Description | Potential Benefit for this compound |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted by grinding reagents together or heating them in the absence of a solvent. arkat-usa.org | Reduces volatile organic compound (VOC) emissions and simplifies product work-up. |

| Reusable Catalysis | Employing catalysts like Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3) or solid-supported acids that can be recovered and reused. srce.hr | Lowers catalyst cost and waste stream contamination. |

| Reduced Catalyst Loading | Optimizing reaction conditions (e.g., reactant concentration) to minimize the amount of catalyst needed. acs.org | Improves process efficiency and reduces potential metal leaching into the product. |

Exploration of Novel Derivatization and Functionalization Strategies

This compound is an excellent building block due to the reactivity of its methylene (B1212753) and carbonyl groups. guidechem.com Future research will undoubtedly uncover new ways to modify this scaffold to create novel molecular architectures.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. This compound is a prime candidate for MCRs to synthesize diverse heterocyclic libraries, such as pyrans, quinazolinones, and spirooxindoles. srce.hrchemicalbook.com

Synthesis of Spiro Compounds: The reaction of 1,3-diones with compounds like isatin (B1672199) can produce spirooxindoles, a class of molecules with significant biological activity. beilstein-journals.org Exploring new reaction partners for this compound could lead to novel spirocyclic systems with unique therapeutic or material properties.

Palladium-Catalyzed Reactions: Modern cross-coupling and aromatization reactions can further functionalize the dione (B5365651) ring or its derivatives, opening pathways to complex aromatic and polycyclic structures. researchgate.net

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Condensation | N-arylmethylene-2-naphthylamines | Hexahydrobenzo[a]phenanthridin-4-ones | chemicalbook.com |

| Condensation/Cyclization | N-substituted isatins | Spirooxindole derivatives | |

| Domino Knoevenagel/Electrocylization | Various aldehydes (iodine-catalyzed) | 2H-Pyrans | chemicalbook.com |

| Condensation | Aldehydes, Urea/Thiourea | Octahydroquinazolinones/thiones | srce.hr |

Advanced Understanding of Reaction Mechanisms Through In-situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. In-situ spectroscopic techniques, which monitor reactions in real-time without sampling, are powerful tools for this purpose.

In-situ FTIR Spectroscopy: Techniques like ReactIR™ can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic infrared absorptions. mt.comyoutube.com Applying this to the synthesis of derivatives from this compound would allow for the identification of transient intermediates, clarification of reaction pathways, and precise determination of reaction kinetics and endpoints. youtube.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is particularly valuable for studying the dynamic keto-enol tautomerism inherent to 1,3-diones. researchgate.net The equilibrium between the keto and enol forms dictates the compound's reactivity. In-situ NMR studies can quantify the equilibrium constant (Keq) under various conditions (e.g., different solvents, temperatures) and provide thermodynamic data (ΔG, ΔH, ΔS) for the tautomerization process, offering fundamental insights into its reactivity. asu.edued.govyoutube.com

Comprehensive Mechanistic Studies of Biological Activities

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. guidechem.com Understanding the precise molecular mechanisms behind these activities is essential for translating these findings into useful applications.

Herbicidal Activity: Many cyclohexanedione derivatives function as herbicides by inhibiting key plant enzymes. One major target is Acetyl-CoA Carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. nih.govresearchgate.net Another is p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in plastoquinone (B1678516) and tocopherol biosynthesis. nih.govnih.gov Future research should involve synthesizing derivatives of this compound and testing them against these enzymes to elucidate their specific mechanism of inhibition.

Anticancer and Antimicrobial Activity: Derivatives of the closely related cyclohexane-1,3-dione scaffold have been evaluated for anticancer and antimicrobial properties. nih.govacs.orgnih.gov Mechanistic studies for new derivatives of the 5-phenyl analog could involve enzyme inhibition assays, molecular docking to predict binding modes, and cell-based assays to understand their effect on signaling pathways.

Rational Design and Synthesis of New Bioactive Derivatives

Rational design uses knowledge of a biological target's structure and the mechanism of known inhibitors to design more potent and selective molecules. This approach can accelerate the discovery of new drugs and agrochemicals based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build computational models that correlate a molecule's structural features with its biological activity. frontiersin.org Such models have been successfully applied to other cyclohexanedione derivatives to identify which steric and electronic properties are crucial for enzyme inhibition. nih.gov These insights can guide the synthesis of new 5-phenyl derivatives with optimized activity.